Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
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Overview
Description
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound with a unique structure that includes methoxyphenyl, nitrophenyl, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of diethyl malonate, 4-methoxybenzaldehyde, and 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and nitro groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate:
Uniqueness
The presence of both methoxy and nitro groups in Diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate imparts unique electronic and steric properties, making it a versatile compound for various chemical transformations and applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery.
Properties
Molecular Formula |
C29H30N2O8 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
diethyl 7-(4-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C29H30N2O8/c1-5-38-28(33)23-16(3)30-22-15-21(17-10-12-20(37-4)13-11-17)25(29(34)39-6-2)27(32)26(22)24(23)18-8-7-9-19(14-18)31(35)36/h7-14,21,24-25,30H,5-6,15H2,1-4H3 |
InChI Key |
MVNNASVEPQRXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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